Isobutyric acid

描述

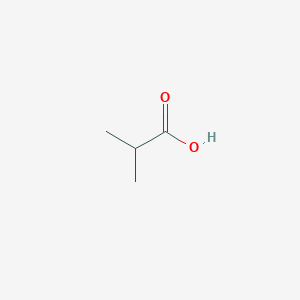

Structure

3D Structure

属性

IUPAC Name |

2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c1-3(2)4(5)6/h3H,1-2H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQNPFQTWMSNSAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2, Array | |

| Record name | ISOBUTYRIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3675 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOBUTYRIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0903 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

19455-20-0 (potassium salt), 22228-82-6 (ammonium salt), 533-90-4 (calcium salt), 996-30-5 (hydrochloride salt) | |

| Record name | 2-Methylpropanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4021636 | |

| Record name | 2-Methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isobutyric acid appears as a colorless liquid with a light odor of rancid butter. Corrosive to metals and tissue., Liquid, Colorless liquid; [Hawley] Pungent odor, but not as unpleasant as butyric acid; [Merck Index], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless liquid with a strong penetrating odour of rancid butter | |

| Record name | ISOBUTYRIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3675 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propanoic acid, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylpropanoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3459 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Isobutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001873 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ISOBUTYRIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0903 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Isobutyric acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/440/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

309 °F at 760 mmHg (USCG, 1999), 152-155 °C at 760 mm Hg, 152-155 °C | |

| Record name | ISOBUTYRIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3675 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutyric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02531 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ISOBUTYRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5228 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOBUTYRIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0903 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

132 °F (NFPA, 2010), 77 °C, 170 °F OPEN CUP, 132 °F (56 °C) (closed cup), 56 °C c.c. | |

| Record name | ISOBUTYRIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3675 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methylpropanoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3459 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOBUTYRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5228 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOBUTYRIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0903 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Slightly soluble in carbon tetrachloride, Sol in 6 parts of water; miscible with alcohol, chloroform, and ether., In water, 1.67X10+5 mg/L at 20 °C, 167 mg/mL at 20 °C, Solubility in water, g/100ml at 20 °C: 20, miscible with alcohol, most fixed oils, glycerine and propylene glycol; insoluble in water | |

| Record name | Isobutyric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02531 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ISOBUTYRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5228 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isobutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001873 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ISOBUTYRIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0903 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Isobutyric acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/440/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.949 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.950 at 20 °C/4 °C, Relative density (water = 1): 0.95, 0.944-0.948 | |

| Record name | ISOBUTYRIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3675 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOBUTYRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5228 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOBUTYRIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0903 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Isobutyric acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/440/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

3.0, Relative vapor density (air = 1): 3.0 | |

| Record name | ISOBUTYRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5228 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOBUTYRIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0903 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1.81 [mmHg], 1.81 mm Hg at 25 °C, Vapor pressure, kPa at 14.7 °C: 0.13 | |

| Record name | 2-Methylpropanoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3459 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOBUTYRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5228 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOBUTYRIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0903 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless liquid | |

CAS No. |

79-31-2 | |

| Record name | ISOBUTYRIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3675 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylpropanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isobutyric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02531 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ISOBUTYRIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62780 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isobutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.087 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBUTYRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LL210O1U0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISOBUTYRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5228 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isobutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001873 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ISOBUTYRIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0903 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-51 °F (USCG, 1999), -47 °C, -46 °C | |

| Record name | ISOBUTYRIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3675 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutyric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02531 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ISOBUTYRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5228 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isobutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001873 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ISOBUTYRIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0903 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Isobutyric Acid: A Comprehensive Technical Guide to its Physicochemical Properties for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyric acid, also known as 2-methylpropanoic acid, is a branched-chain carboxylic acid with the structural formula (CH₃)₂CHCOOH.[1] It is an isomer of n-butyric acid and is classified as a short-chain fatty acid.[1] Found naturally in foods like carobs and vanilla, and as an ethyl ester in croton oil, this compound is a colorless liquid with a distinct, somewhat unpleasant odor.[1][2] In the laboratory and in industrial settings, it serves as a crucial intermediate in the synthesis of pharmaceuticals, flavors, fragrances, and polymers.[3][4] Its unique branched structure imparts specific physicochemical properties that are critical for its application in research and development.[3] This guide provides an in-depth overview of these properties, along with detailed experimental protocols for their determination in a laboratory setting.

Physicochemical Properties of this compound

The following tables summarize the key physicochemical properties of this compound, providing a ready reference for laboratory use.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₈O₂ | [3][5] |

| Molecular Weight | 88.11 g/mol | [5][6] |

| Appearance | Colorless liquid | [3][5][6] |

| Odor | Pungent, sour, cheesy, buttery | [4][6][7] |

| Melting Point | -47 °C (-53 °F; 226 K) | [1][5][8] |

| Boiling Point | 153-155 °C (307.4-311 °F; 426-428 K) | [1][5][8][9] |

| Density | 0.95 g/mL at 25 °C | [10][11][12] |

| Vapor Density | 3.04 (vs air) | [11][12] |

| Vapor Pressure | 1.5 - 1.81 mmHg at 20-25 °C | [6][9][11][12] |

| Refractive Index (n20/D) | 1.393 | [5][10][11][12] |

Table 2: Chemical and Safety Properties

| Property | Value | Reference(s) |

| CAS Number | 79-31-2 | [5][6][8] |

| pKa (Acidity Constant) | 4.84 - 4.86 | [1][6][11] |

| Solubility in Water | 210 g/L at 20 °C; Miscible | [4][11][13] |

| Solubility in Organic Solvents | Miscible with alcohol, ether, chloroform | [6][13] |

| Flash Point | 55 °C (131 °F) (Closed Cup) | [1][4][9] |

| Autoignition Temperature | 440 °C (824 °F) | [11][12] |

| Explosive Limits | 1.6 - 7.3% (V) | [11] |

Experimental Protocols

Accurate determination of physicochemical properties is paramount for the safe and effective use of this compound in a laboratory setting. Below are detailed methodologies for key experiments.

Determination of Boiling Point (Micro Method)

The boiling point is a fundamental physical property used for identification and purity assessment.

Apparatus:

-

Thiele tube or similar heating bath (e.g., oil bath with a stirrer)

-

Thermometer (calibrated)

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heating source (Bunsen burner or hot plate)

-

Liquid paraffin or other suitable heating oil

Procedure:

-

Add a few milliliters of this compound to the small test tube.

-

Place the capillary tube, with its sealed end facing upwards, into the test tube containing the this compound.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the bottom of the test tube.

-

Suspend the assembly in the Thiele tube containing the heating oil, making sure the this compound is below the oil level.

-

Gently heat the side arm of the Thiele tube.[8] Convection currents will ensure uniform heating of the oil.

-

As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Continue gentle heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid begins to be drawn into the capillary tube.[3][8] Record this temperature.

Determination of Density using a Pycnometer

A pycnometer allows for the precise measurement of a liquid's density.

Apparatus:

-

Pycnometer (specific gravity bottle) with a ground-glass stopper containing a capillary hole

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

-

Pasteur pipette

-

Lint-free tissue

Procedure:

-

Thoroughly clean and dry the pycnometer and its stopper.

-

Weigh the empty, dry pycnometer on the analytical balance and record its mass (m₁).[9]

-

Fill the pycnometer with distilled water of a known temperature. Insert the stopper, ensuring any excess water is expelled through the capillary. There should be no air bubbles.[14]

-

Place the filled pycnometer in a constant temperature water bath (e.g., 25 °C) to allow it to equilibrate.

-

Remove the pycnometer from the bath and carefully dry the exterior.

-

Weigh the pycnometer filled with water and record the mass (m₂).

-

Empty and thoroughly dry the pycnometer.

-

Fill the pycnometer with this compound, following the same procedure as with water (steps 3-5).

-

Weigh the pycnometer filled with this compound and record the mass (m₃).

-

Calculation:

-

Mass of water = m₂ - m₁

-

Volume of pycnometer (at the specific temperature) = (Mass of water) / (Density of water at that temperature)

-

Mass of this compound = m₃ - m₁

-

Density of this compound = (Mass of this compound) / (Volume of pycnometer)

-

Determination of Refractive Index using an Abbe Refractometer

The refractive index is a measure of how light bends as it passes through the substance and is useful for purity assessment.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath connected to the refractometer prisms

-

Light source (typically a sodium lamp or white light with a compensator)

-

Dropper or pipette

-

Soft, lint-free tissue

-

Ethanol or acetone for cleaning

Procedure:

-

Turn on the refractometer's light source and the circulating water bath, setting it to the desired temperature (e.g., 20 °C). Allow the instrument to equilibrate.

-

Calibrate the instrument using a standard sample with a known refractive index, such as distilled water.[5]

-

Open the hinged prisms of the refractometer. Using a soft tissue and ethanol, clean the surfaces of both the measuring and illuminating prisms and allow them to dry completely.

-

Using a clean dropper, place 2-3 drops of this compound onto the surface of the lower (measuring) prism.[15]

-

Gently close the prisms and lock them.

-

Look through the eyepiece and adjust the focus until the crosshairs are sharp.

-

Rotate the coarse adjustment knob until the light and dark fields are visible in the eyepiece.

-

If using a white light source, a colored band may appear at the borderline. Turn the chromatic dispersion compensator knob until this color fringe disappears and the borderline becomes a sharp, black-and-white line.[16]

-

Turn the fine adjustment knob to position the borderline exactly at the center of the crosshairs.[5]

-

Read the refractive index value from the instrument's scale.

Determination of pKa by Potentiometric Titration

The pKa is a measure of the acidity of a compound. Potentiometric titration provides a precise method for its determination.

Apparatus:

-

Calibrated pH meter with a combination glass electrode

-

Burette (50 mL)

-

Beaker (100 or 150 mL)

-

Magnetic stirrer and stir bar

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Potassium chloride (KCl) solution (for maintaining ionic strength)

-

Nitrogen gas source (optional)

Procedure:

-

Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[1][17]

-

Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.1 M).

-

Transfer a precise volume (e.g., 50.0 mL) of the this compound solution to a beaker with a magnetic stir bar.

-

To maintain a constant ionic strength, a salt like KCl can be added.[1]

-

If desired, purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the titration of a weak acid.[17]

-

Immerse the pH electrode in the solution, ensuring the bulb is fully submerged but not in the path of the stir bar.

-

Begin stirring at a moderate, constant rate.

-

Record the initial pH of the solution.

-

Add the standardized NaOH solution from the burette in small, precise increments (e.g., 0.5-1.0 mL). After each addition, allow the pH reading to stabilize, then record the pH and the total volume of titrant added.

-

As the pH begins to change more rapidly (approaching the equivalence point), reduce the volume of the increments (e.g., 0.1 mL).

-

Continue the titration well past the equivalence point until the pH begins to plateau again.

-

Data Analysis:

-

Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). This is the titration curve.

-

Determine the equivalence point, which is the point of maximum slope on the curve. This can be found from the peak of a first derivative plot (ΔpH/ΔV vs. V).

-

The volume of NaOH at the half-equivalence point is half the volume required to reach the equivalence point.

-

The pKa is equal to the pH of the solution at the half-equivalence point.[18]

-

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships relevant to the laboratory use of this compound.

Caption: Workflow for pKa determination of this compound via potentiometric titration.

Caption: Relationship between this compound's properties and its lab applications.

References

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. scribd.com [scribd.com]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. en.eeworld.com.cn [en.eeworld.com.cn]

- 6. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. scientificlabs.co.uk [scientificlabs.co.uk]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

- 12. cdn.juniata.edu [cdn.juniata.edu]

- 13. westlab.com [westlab.com]

- 14. che.utah.edu [che.utah.edu]

- 15. hinotek.com [hinotek.com]

- 16. youtube.com [youtube.com]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolic Crossroads: Isobutyric Acid as a Branched-Chain Fatty Acid in Cellular Signaling and Regulation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Isobutyric acid, a branched-chain fatty acid (BCFA) primarily derived from the microbial fermentation of the amino acid valine in the gut, is emerging as a critical signaling molecule in a variety of physiological and pathological processes. While structurally similar to the well-studied short-chain fatty acid butyrate, this compound exhibits distinct metabolic origins and functional roles. This technical guide provides a comprehensive overview of the current understanding of this compound's metabolism, its diverse roles in cellular signaling, and its implications for human health and disease. We delve into its metabolic pathways, quantitative presence in biological systems, and its influence on key signaling cascades, including its recently discovered role in post-translational modifications. This document also provides detailed experimental protocols for the quantification and study of this compound, intended to serve as a valuable resource for researchers in the fields of metabolism, immunology, oncology, and neuroscience.

Introduction

This compound (2-methylpropanoic acid) is a four-carbon branched-chain fatty acid that, until recently, has been largely overshadowed by its straight-chain isomer, butyric acid.[1] Primarily produced by the gut microbiota through the fermentation of the branched-chain amino acid valine, this compound is increasingly recognized for its unique biological activities that extend beyond its role as a simple metabolic byproduct.[2][3] Its presence and concentration in various bodily fluids are now being linked to diverse health and disease states, including metabolic disorders, cancer, and neurological conditions.

This guide aims to provide a detailed technical overview of this compound's role in metabolism, with a focus on its function as a signaling molecule. We will explore its metabolic pathway, its impact on cellular signaling networks, and the burgeoning field of isobutyrylation as a post-translational modification. Furthermore, we will present quantitative data and detailed experimental methodologies to facilitate further research into this intriguing molecule.

Metabolism of this compound

The primary source of this compound in mammals is the microbial fermentation of valine in the colon.[2] Undigested dietary proteins reaching the large intestine are broken down by the gut microbiota, releasing branched-chain amino acids like valine. These are then catabolized through a series of enzymatic reactions to produce this compound and other BCFAs.

The central metabolic intermediate in this pathway is isobutyryl-CoA. In human cells, the catabolism of valine also proceeds through isobutyryl-CoA, which is then further metabolized in the mitochondria. A key enzyme in this pathway is isobutyryl-CoA dehydrogenase (ACAD8), which catalyzes the conversion of isobutyryl-CoA to methacrylyl-CoA.[4][5] Deficiencies in this enzyme lead to the rare genetic disorder isobutyryl-CoA dehydrogenase deficiency.[5][6]

Metabolic Pathway of Isobutyryl-CoA

The mitochondrial catabolism of isobutyryl-CoA is a critical pathway for energy production from valine. The pathway involves a series of enzymatic steps that ultimately convert isobutyryl-CoA into propionyl-CoA, which can then enter the citric acid cycle after being converted to succinyl-CoA.

Quantitative Data

The concentration of this compound can vary significantly depending on the biological matrix, diet, and the composition of the gut microbiota. The following tables summarize reported concentrations in human samples and the kinetic properties of a key metabolic enzyme.

Table 1: Concentration of this compound in Human Samples

| Biological Matrix | Concentration Range | Notes | Reference(s) |

| Human Serum/Plasma | 0.16 - 1.01 µmol/L | Measured in pregnant women. | [7] |

| 698.8 ± 204.7 ng/mL | Measured in a heterogeneous healthy population. | [8] | |

| Human Feces | Variable, often lower than acetate, propionate, and butyrate. | Concentrations are highly dependent on diet and gut microbiota composition. | [3] |

Table 2: Kinetic Properties of Human Isobutyryl-CoA Dehydrogenase (ACAD8)

| Substrate | Km (µM) | kcat (s-1) | kcat/Km (µM-1s-1) | Reference(s) |

| Isobutyryl-CoA | ~25 | ~20 | 0.8 | [9] |

| (S)-2-Methylbutyryl-CoA | - | - | 0.23 | [9] |

| n-Propionyl-CoA | - | - | 0.04 | [9] |

Table 3: Effects of this compound on Gene Expression in T cells

| Gene | Cell Type | Treatment | Fold Change (relative to control) | Reference(s) |

| IFNG (Interferon-gamma) | Human T cells | 10 mM this compound | ~2.5 | [10] |

| ICOS (Inducible T-cell costimulator) | Human T cells | 10 mM this compound | ~2.0 | [10] |

| PDCD1 (Programmed cell death protein 1) | Human T cells | 10 mM this compound | ~2.0 | [10] |

| FOXP3 (Forkhead box P3) | Human T cells | 10 mM this compound | ~0.5 | [10] |

Role in Cellular Signaling

This compound exerts its biological effects through various signaling mechanisms, including the modulation of intracellular signaling pathways and epigenetic regulation.

RACK1 Signaling in Colorectal Cancer

Recent studies have implicated this compound in the progression of colorectal cancer (CRC). It has been shown to promote CRC metastasis by directly binding to and activating the Receptor for Activated C Kinase 1 (RACK1), a scaffolding protein involved in numerous signaling pathways.[11] This interaction leads to the downstream activation of Akt and FAK signaling, promoting the expression of genes involved in tumor metastasis.[11]

Modulation of T-cell Function

This compound has been shown to directly modulate T-cell function, suggesting a role in regulating the immune response.[12] In vitro studies have demonstrated that this compound can enhance anti-tumor immunity by increasing the expression of interferon-gamma (IFNG) and the immune checkpoint molecule PD-1 (PDCD1), while decreasing the expression of FOXP3, a key transcription factor for regulatory T cells.[10]

The Gut-Brain Axis

As a product of the gut microbiota, this compound is positioned to play a role in the gut-brain axis, the bidirectional communication network between the gastrointestinal tract and the central nervous system.[4][12][13][14][15][16] Short-chain fatty acids, in general, can influence brain function and behavior through neural, endocrine, and immune pathways.[12][13][14][15][17] While the specific role of this compound in this complex interplay is still being elucidated, its ability to cross the blood-brain barrier suggests a potential for direct effects on the central nervous system.

Epigenetic Regulation: Histone Modification and Protein Isobutyrylation

A groundbreaking area of research is the role of this compound in post-translational modifications. Similar to other short-chain fatty acids, this compound can inhibit histone deacetylases (HDACs), leading to changes in chromatin structure and gene expression.[18]

Furthermore, the metabolic intermediate isobutyryl-CoA can serve as a substrate for a novel post-translational modification known as lysine isobutyrylation. This modification is catalyzed by lysine acetyltransferases (KATs), such as p300/CBP, which are now also recognized as lysine isobutyryltransferases.[19][20][21][22][23] This discovery opens up a new layer of complexity in the regulation of protein function and cellular processes by this compound metabolism.

Experimental Protocols

Accurate quantification of this compound in biological samples is crucial for understanding its physiological roles. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fecal Short-Chain Fatty Acids

This protocol describes a common method for the analysis of SCFAs, including this compound, in fecal samples.

Objective: To extract and quantify this compound from fecal samples using GC-MS.

Materials:

-

Fecal sample (fresh or frozen at -80°C)

-

Saturated NaCl solution

-

Sulfuric acid (50% v/v)

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Internal standard (e.g., 2-ethylbutyric acid)

-

GC-MS system with a suitable column (e.g., a polar polyethylene glycol column like a BP20 or similar)

Procedure:

-

Sample Preparation: Homogenize a known weight of fecal sample (e.g., 50-100 mg) in a saturated NaCl solution.

-

Acidification: Acidify the homogenate with 50% sulfuric acid to protonate the SCFAs.

-

Extraction: Add an internal standard and extract the SCFAs with diethyl ether. Vortex vigorously and centrifuge to separate the phases.

-

Drying: Transfer the ether layer to a new tube containing anhydrous sodium sulfate to remove any residual water.

-

Analysis: Inject an aliquot of the dried ether extract into the GC-MS system.

GC-MS Parameters (Example):

-

Column: BP20 (30 m x 0.25 mm x 1.0 µm)

-

Carrier Gas: Helium

-

Injection Mode: Splitless

-

Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 200°C at 10°C/min, and hold for 5 minutes.[19]

-

MS Detector: Operate in full-scan mode or selected ion monitoring (SIM) for targeted quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Plasma this compound

This protocol outlines a method for the sensitive quantification of this compound in plasma or serum using LC-MS/MS, often involving derivatization to enhance sensitivity.

Objective: To quantify this compound in plasma or serum samples using LC-MS/MS with derivatization.

Materials:

-

Plasma or serum sample

-

Internal standard (e.g., deuterated this compound)

-

Acetonitrile (ACN) for protein precipitation

-

Derivatization reagent (e.g., 3-nitrophenylhydrazine, 3-NPH)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

Pyridine

-

LC-MS/MS system with a reverse-phase column (e.g., C18)

Procedure:

-

Protein Precipitation: Precipitate proteins in the plasma/serum sample by adding cold ACN containing the internal standard. Centrifuge to pellet the proteins.

-

Derivatization: Transfer the supernatant to a new tube. Add the derivatization reagent (3-NPH), EDC, and pyridine. Incubate to allow the reaction to complete.

-

Extraction: Extract the derivatized SCFAs using an organic solvent (e.g., hexane).

-

Drying and Reconstitution: Evaporate the organic solvent and reconstitute the sample in a suitable mobile phase.

-

Analysis: Inject the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Parameters (Example):

-

Column: C18 reverse-phase column

-

Mobile Phase: Gradient of water with formic acid and acetonitrile with formic acid

-

Ionization Mode: Negative electrospray ionization (ESI-)

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for this compound and its internal standard.

Conclusion and Future Directions

This compound is a dynamic signaling molecule with a growing list of biological functions. Its origins from the gut microbiota place it at the intersection of diet, microbial metabolism, and host physiology. The discovery of its roles in cancer progression, immune modulation, and as a substrate for a novel post-translational modification underscores the importance of further research in this area.

Future studies should aim to:

-

Elucidate the full spectrum of signaling pathways modulated by this compound.

-

Identify the complete "isobutyrylome" and understand the functional consequences of protein isobutyrylation.

-

Investigate the therapeutic potential of targeting this compound metabolism and signaling in various diseases.

-

Further explore the role of this compound in the gut-brain axis and its implications for neurological health.

The continued exploration of this compound's metabolic and signaling roles promises to unveil new insights into the complex interplay between the microbiome and host, offering potential avenues for novel therapeutic interventions.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent insights of T cell receptor-mediated signaling pathways for T cell activation and development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ACAD8 - Wikipedia [en.wikipedia.org]

- 4. Isobutyryl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]

- 5. Retrospective analysis of isobutyryl CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. RACK1, A multifaceted scaffolding protein: Structure and function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Novel ACAD8 variants identified in Isobutyryl-CoA dehydrogenase deficiency: challenges in phenotypic variability and management [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. shimadzu.com [shimadzu.com]

- 11. Frontiers | Short chain fatty acids: the messengers from down below [frontiersin.org]

- 12. Short-Chain Fatty Acids: What Are They and How Do They Support the Gut-Brain Axis? [casi.org]

- 13. The role of short-chain fatty acids in the gut-brain axis [microbiomepost.com]

- 14. The Role of Short-Chain Fatty Acids From Gut Microbiota in Gut-Brain Communication - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. youtube.com [youtube.com]

- 17. mdpi.com [mdpi.com]

- 18. academic.oup.com [academic.oup.com]

- 19. p300-Mediated Lysine 2-Hydroxyisobutyrylation Regulates Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. shimadzu.com [shimadzu.com]

- 21. p300/CBP Transcriptional Coactivator [biology.kenyon.edu]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Natural Sources and Microbial Production of Isobutyric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobutyric acid, a branched-chain short-chain fatty acid, is a valuable platform chemical with applications in the pharmaceutical, food and beverage, and chemical industries. This technical guide provides a comprehensive overview of the natural occurrence of this compound and the advancements in its microbial production. The document details the presence of this compound in various natural sources, presents a comparative analysis of different microbial production platforms, outlines detailed experimental protocols for quantification and production, and visualizes key metabolic pathways and experimental workflows. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working with or interested in this compound.

Natural Sources of this compound

This compound is found in a variety of natural sources, including plants, as a metabolite in fermented foods, and as a product of the gut microbiome.[1][2]

1.1. Plants and Fermented Foods

Notable concentrations of this compound have been identified in carob (Ceratonia siliqua) and vanilla (Vanilla planifolia).[1][2] In carob, this compound is a dominant volatile compound, with its relative abundance increasing significantly as the fruit ripens. It is also present in vanilla extracts, contributing to the complex flavor profile.[2] Additionally, this compound is found in various fermented foods and beverages as a product of microbial metabolism.[3]

Table 1: Concentration of this compound in Natural Sources

| Natural Source | Concentration | Reference |

| Cured Vanilla Beans | 1.7 ppm | [4] |

| Fermented Beverages | 2.3–8.1 mg/L (total SCFAs including this compound) | [3] |

| Animal Feed | 70.69-120.17 mg/kg | [5] |

1.2. Gut Microbiome

In the human gut, this compound is produced by the microbial fermentation of branched-chain amino acids, primarily valine.[6] Its presence and concentration in the gut are influenced by diet, particularly protein intake, and the composition of the gut microbiota.[6][7]

Microbial Production of this compound

The microbial production of this compound offers a promising and sustainable alternative to chemical synthesis. Various microorganisms have been engineered or identified for their ability to produce this compound from renewable feedstocks.

2.1. Microbial Strains and Production Systems

Several microbial platforms have been explored for this compound production, with engineered Escherichia coli and certain Clostridium species showing significant potential. Acidithiobacillus ferrooxidans represents a unique chemolithoautotrophic approach, utilizing CO2 as a carbon source.

Table 2: Comparison of Microbial Production of this compound

| Microorganism | Strain | Substrate | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Fermentation Conditions | Reference |

| Escherichia coli | Engineered BW25113 | Glucose | 90 | 0.39 | 0.625 | Fed-batch, 10% dissolved oxygen, pH control with Ca(OH)₂ | [8] |

| Clostridium luticellarii | Wild-type | Methanol, CO₂, H₂ | 5.04 ± 0.08 | Not Reported | 0.0175 | Batch, anaerobic, pH 6.5 | [1][9] |

| Acidithiobacillus ferrooxidans | Engineered | CO₂, Fe²⁺ | 0.0038 ± 0.0002 | Not Reported | 0.00016 | Chemostat, aerobic, low Oxidation-Reduction Potential | [10] |

| Escherichia coli | EcN-BCD-BUT | Glucose | 0.297 ± 0.034 | Not Reported | Not Reported | Batch, anaerobic | [11] |

Metabolic Pathways for this compound Production

The biosynthesis of this compound in microorganisms is primarily achieved through the valine biosynthesis or degradation pathways. In engineered hosts like E. coli, a synthetic pathway is often constructed to channel carbon flux towards this compound.

3.1. Engineered Pathway in Escherichia coli

A common strategy in E. coli involves the overexpression of key enzymes to convert pyruvate, a central metabolite from glycolysis, to this compound. This synthetic pathway typically involves the following steps:

-

Pyruvate to 2-Ketoisovalerate: This conversion is part of the native valine biosynthesis pathway.

-

2-Ketoisovalerate to Isobutyraldehyde: This step is catalyzed by a 2-ketoacid decarboxylase (KDC).[12]

-

Isobutyraldehyde to this compound: An aldehyde dehydrogenase (ALDH) catalyzes the final oxidation step.[12]

To enhance production, competing pathways that consume isobutyraldehyde, such as those leading to isobutanol, are often knocked out.[13]

3.2. Pathway in Clostridium luticellarii

Clostridium luticellarii can produce this compound from C1 substrates like methanol, as well as from H₂ and CO₂.[6][14] The proposed pathway involves the Wood-Ljungdahl pathway for carbon fixation, followed by a series of reactions that can include the isomerization of butyric acid.[14][15]

Experimental Protocols

4.1. Quantification of this compound

Accurate quantification of this compound in biological samples is crucial for research and process monitoring. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography with UV detection (HPLC-UV) are commonly employed methods.[16]

4.1.1. GC-MS Analysis

Sample Preparation:

-

Centrifuge the microbial culture to pellet the cells.

-

Acidify the supernatant to a pH below 3 using a strong acid (e.g., HCl).

-

Extract the this compound with an organic solvent such as diethyl ether or a mixture of dichloromethane and acetonitrile.[17]

-

Anhydrous sodium sulfate can be used for dehydration.

-

(Optional) Derivatize the sample to improve volatility and peak shape. N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common derivatizing agent.[18]

GC-MS Conditions (Example):

-

Column: A polar capillary column, such as one with a wax-based stationary phase (e.g., SH-WAX).[19]

-

Injector Temperature: 240 °C.[19]

-

Oven Program: Start at 80 °C, ramp to 240 °C.[19]

-

Carrier Gas: Helium.[19]

-

Detection: Mass spectrometer in selected ion monitoring (SIM) mode for high sensitivity.

References

- 1. researchgate.net [researchgate.net]

- 2. Vanilla - Wikipedia [en.wikipedia.org]

- 3. Fermentation of Foods and Beverages as a Tool for Increasing Availability of Bioactive Compounds. Focus on Short-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. This compound (Isobutyrate): An Overlooked Branched SCFA in Gut Health & Disease - MetwareBio [metwarebio.com]

- 7. Dietary this compound supplementation improves intestinal mucosal barrier function and meat quality by regulating cecal microbiota and serum metabolites in weaned piglets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aimspress.com [aimspress.com]

- 9. Production of this compound from methanol by Clostridium luticellarii - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Enhancing this compound production from engineered Acidithiobacillus ferrooxidans cells via media optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Physiological activity of E. coli engineered to produce butyric acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. US9701948B2 - Escherichia coli engineered for isobutyraldehyde production - Google Patents [patents.google.com]

- 13. Isobutyraldehyde production from Escherichia coli by removing aldehyde reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Steerable isobutyric and butyric acid production from CO2 and H2 by Clostridium luticellarii - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. This compound Analysis Service - Creative Proteomics [creative-proteomics.com]

- 17. Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo | MDPI [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. shimadzu.com [shimadzu.com]

Unraveling the Past: A Technical History of 2-Methylpropanoic Acid's Discovery and Characterization

For Researchers, Scientists, and Drug Development Professionals

The journey to understanding the simple, branched-chain carboxylic acid, 2-methylpropanoic acid, also known as isobutyric acid, is a story rooted in the foundational principles of 19th-century organic chemistry. Long before the advent of modern spectroscopic techniques, the identification and synthesis of this molecule relied on meticulous experimental observation, classical analytical methods, and the burgeoning theories of chemical structure. This technical guide delves into the historical narrative of 2-methylpropanoic acid's discovery, its early synthesis, and the methods used to elucidate its structure, providing a valuable perspective for today's researchers in the chemical and pharmaceutical sciences.

Early Observations and Natural Occurrence

2-Methylpropanoic acid was first encountered in nature, often as a component of complex mixtures. It was identified as a constituent of various natural products, contributing to their characteristic odors. For instance, it is found in the free state in carobs (Ceratonia siliqua) and the root of Arnica dulcis, and as an ethyl ester in croton oil.[1] Its presence, along with its straight-chain isomer, n-butyric acid, in substances like butter, presented a significant analytical challenge for early chemists. The initial characterization of these isomeric acids was based on differences in their physical properties and the properties of their derivatives.

The Dawn of Synthesis: Establishing a Molecular Identity

While the precise moment of the first intentional synthesis of 2-methylpropanoic acid is not definitively documented with a single pioneering chemist, the latter half of the 19th century saw the development of several methods for its preparation. These early syntheses were crucial not only for obtaining pure samples for study but also for confirming the molecular structure proposed by the emerging theories of chemical bonding.

One of the key early methods for preparing 2-methylpropanoic acid was through the oxidation of isobutyl alcohol . This reaction, typically carried out using a strong oxidizing agent like potassium dichromate in the presence of sulfuric acid, provided a direct route to the corresponding carboxylic acid.[1] Another significant early synthetic pathway was the hydrolysis of isobutyronitrile (isopropyl cyanide). This method involved the conversion of an alkyl halide (isopropyl iodide or bromide) to the nitrile, followed by hydrolysis with an alkali or acid to yield the carboxylic acid.

These early synthetic efforts were instrumental in distinguishing 2-methylpropanoic acid from its linear isomer, n-butyric acid, which could be synthesized by similar methods from n-butanol. The ability to synthesize both isomers from their respective precursor alcohols provided strong evidence for the concept of isomerism and the importance of atomic arrangement in determining chemical properties.

Quantitative Data and Physicochemical Properties

The characterization of 2-methylpropanoic acid in the 19th and early 20th centuries relied heavily on the determination of its physical and chemical properties. These quantitative data were essential for establishing its identity and purity.

| Property | Value |

| Molecular Formula | C₄H₈O₂ |

| Molar Mass | 88.11 g/mol |

| Melting Point | -47 °C |

| Boiling Point | 155 °C |

| Density | 0.9697 g/cm³ (at 0 °C) |

| pKa | 4.86 |

| Solubility in Water | Soluble |

A summary of the key physicochemical properties of 2-methylpropanoic acid.

Experimental Protocols of a Bygone Era

To appreciate the ingenuity of 19th-century chemists, it is instructive to examine the detailed experimental protocols they employed. These methods, while lacking the precision and efficiency of modern techniques, were foundational to the development of synthetic organic chemistry.

Protocol: Synthesis of 2-Methylpropanoic Acid via Oxidation of Isobutyl Alcohol (Conceptual Reconstruction)

This protocol is a conceptual reconstruction based on the chemical principles and laboratory practices of the late 19th century.

Materials:

-

Isobutyl alcohol

-

Potassium dichromate

-

Concentrated sulfuric acid

-

Water

-

Distillation apparatus

-

Separatory funnel

-

Drying agent (e.g., anhydrous calcium chloride)

Procedure:

-

A mixture of potassium dichromate and water was prepared in a flask.

-

Concentrated sulfuric acid was slowly and carefully added to the cooled potassium dichromate solution.

-

Isobutyl alcohol was then added portion-wise to the oxidizing mixture, with cooling to control the exothermic reaction.

-

After the addition was complete, the mixture was gently heated to drive the oxidation to completion.

-

The reaction mixture was then distilled. The distillate, containing 2-methylpropanoic acid, water, and any unreacted starting material, was collected.

-

The distillate was saturated with a salt (e.g., sodium chloride) to reduce the solubility of the organic acid in the aqueous layer.

-

The mixture was then extracted with a suitable solvent, such as diethyl ether.

-

The ether extract was washed with a saturated salt solution and then dried over a drying agent.

-

The ether was removed by distillation, and the remaining crude 2-methylpropanoic acid was purified by fractional distillation.

The Logic of Discovery: From Observation to Structure

The elucidation of the structure of 2-methylpropanoic acid was a deductive process based on a combination of elemental analysis, determination of molecular weight (often through vapor density measurements), and a series of chemical reactions. The key challenge was to differentiate the branched "iso" structure from the straight-chain "normal" structure of butyric acid.

Classical methods for identifying the carboxylic acid functional group included:

-

Litmus Test: An aqueous solution of the acid would turn blue litmus paper red, indicating its acidic nature.

-

Reaction with Carbonates and Bicarbonates: The addition of a carbonate or bicarbonate salt to a solution of the acid would produce effervescence due to the liberation of carbon dioxide gas.

-

Esterification: Heating the acid with an alcohol in the presence of a strong acid catalyst (like sulfuric acid) would produce a pleasant-smelling ester, a characteristic reaction of carboxylic acids.

The determination of the branched structure likely involved degradation reactions. For example, oxidation of 2-methylpropanoic acid under harsh conditions would yield acetone, a three-carbon ketone.[1] This result would be inconsistent with the oxidation of n-butyric acid, which would produce shorter-chain carboxylic acids. This type of chemical degradation, coupled with the synthesis from isobutyl alcohol (which was known to have a branched structure), provided compelling evidence for the 2-methylpropanoic acid structure.

Conclusion

The history of 2-methylpropanoic acid is a microcosm of the evolution of organic chemistry. Its discovery and characterization were not the result of a single breakthrough but rather the culmination of careful observation, logical deduction, and the development of new synthetic and analytical techniques. For modern researchers, understanding this historical context provides a deeper appreciation for the foundational principles of their field and highlights the remarkable achievements of early chemists who laid the groundwork for the complex drug development and materials science of today.

References

An In-depth Technical Guide to Isobutyric Acid and its Isomer, n-Butyric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of isobutyric acid and its structural isomer, n-butyric acid. Delving into their distinct chemical structures, this paper will explore the resulting differences in their physicochemical properties, synthesis methodologies, and biological significance. With a focus on applications relevant to research and drug development, this document aims to be a valuable resource for professionals in the field.

Structural Isomerism: The Core Difference